molecular formula C9H13IO3 B15314354 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B15314354
M. Wt: 296.10 g/mol
InChI Key: UDGDLDBLZCYELY-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a bicyclic compound featuring a 2-oxabicyclo[2.2.2]octane core substituted with an iodomethyl group at position 1 and a carboxylic acid moiety at position 2. This structure combines the rigid three-dimensional geometry of the bicyclo[2.2.2]octane scaffold with the reactive iodomethyl and carboxylic acid functional groups, making it a promising candidate for medicinal chemistry and bioisosteric replacement strategies. The 2-oxabicyclo[2.2.2]octane core has been identified as a novel phenyl bioisostere due to its geometric similarity to aromatic rings, while offering distinct advantages in physicochemical properties such as reduced lipophilicity and enhanced metabolic stability .

The carboxylic acid moiety enhances solubility and enables interactions with biological targets, such as enzymes or receptors. This compound has been synthesized via multi-step routes involving cross-coupling, esterification, and decarboxylation reactions, as evidenced by related analogs in the literature .

Properties

Molecular Formula

C9H13IO3

Molecular Weight

296.10 g/mol

IUPAC Name

1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

InChI

InChI=1S/C9H13IO3/c10-5-9-3-1-8(2-4-9,6-13-9)7(11)12/h1-6H2,(H,11,12)

InChI Key

UDGDLDBLZCYELY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO2)C(=O)O)CI

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the iodination of a precursor compound, followed by a series of reactions to introduce the carboxylic acid group. One common synthetic route includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in electrophilic and nucleophilic substitution reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in medicinal chemistry, the compound may interact with biological targets to inhibit specific enzymes or pathways involved in disease progression .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-Oxabicyclo[2.2.2]octane-4-carboxylic Acid Derivatives

Compound Name Substituents Key Features Reference
1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid Methoxycarbonyl at position 1 Enhanced solubility; used in esterification and coupling reactions
1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride Aminomethyl at position 1 Improved bioavailability; potential for peptide mimicry
Bicyclo[2.2.2]octane-1-carboxylic acid No oxygen in scaffold Higher lipophilicity; reduced metabolic stability compared to 2-oxa analogs
Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate Pyrazinyl and iodomethyl groups Dual functionalization for targeted drug design

Key Observations :

  • The iodomethyl group in the target compound distinguishes it from analogs with methoxycarbonyl or aminomethyl substituents, offering distinct reactivity in cross-coupling or alkylation reactions .
  • Replacement of the bicyclo[2.2.2]octane core’s methylene with oxygen (forming 2-oxabicyclo) reduces lipophilicity (clogP: 2.6 vs. 3.6 for non-oxygenated analogs) and improves water solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Parameter Phenyl Ring (Imatinib) Bicyclo[2.2.2]octane (86) 2-Oxabicyclo[2.2.2]octane (85) Target Compound*
clogP 4.5 3.6 2.6 ~2.8 (estimated)
logD (pH 7.4) 2.6 2.7 1.8 ~2.0 (estimated)
Metabolic Stability (CLint, μL/min/mg) 28 16 19 Data pending
Aqueous Solubility (mg/mL) 0.1 0.03 0.5 ~0.4 (estimated)

*Estimates for the target compound are based on structural similarity to compound 85 .

Key Findings :

  • The 2-oxabicyclo[2.2.2]octane core reduces lipophilicity by ~1.9 clogP units compared to phenyl, enhancing solubility and reducing off-target interactions .
  • Metabolic stability is superior to phenyl-based compounds, with intrinsic clearance (CLint) decreasing from 28 μL/min/mg (phenyl) to 19 μL/min/mg (2-oxabicyclo) in human liver microsomes .

Biological Activity

1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a complex organic compound notable for its bicyclic structure and potential biological activities. This article explores its synthesis, biological interactions, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a bicyclo[2.2.2]octane core, which contributes to its unique three-dimensional arrangement, influencing both its chemical reactivity and biological activity. The presence of the iodomethyl group enhances its susceptibility to nucleophilic substitution reactions, making it a valuable precursor in synthetic organic chemistry .

Molecular Characteristics:

  • Molecular Formula: C8H13IO3
  • Molecular Weight: Approximately 310.13 g/mol
  • CAS Number: 2825007-89-2

Synthesis

The synthesis of 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves several multi-step processes, including iodocyclization and subsequent functional group modifications. Key steps include:

  • Iodocyclization of alkenyl alcohols with molecular iodine.
  • Functional Group Transformations to obtain derivatives with enhanced biological properties.

Biological Activity

Research indicates that compounds with a similar bicyclic structure exhibit various biological activities, including interactions with proteins and enzymes involved in metabolic pathways. The biological activity of 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can be summarized as follows:

Potential Biological Activities

  • Antibacterial Properties: Similar bicyclic compounds have demonstrated efficacy against various bacterial strains.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic processes.
  • Binding Affinity Studies: Preliminary studies suggest that the compound could interact with biological targets, providing a basis for further drug development.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural variations that can influence biological activity:

Compound NameStructural FeaturesUnique Aspects
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylatePropyl group instead of methylPotentially different biological activity due to alkyl chain length
4-(iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octaneDifferent position of iodomethyl groupVariation in steric hindrance affecting reactivity
Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylateNitro group additionEnhanced electronic properties influencing interactions

Case Studies

Research into similar compounds has shown promising results in drug discovery:

  • Imatinib Analogs: Incorporation of the bicyclo[2.2.2]octane core into Imatinib has led to improvements in physicochemical properties, enhancing solubility and metabolic stability .
    • Study Findings:
      • Increased water solubility.
      • Enhanced metabolic stability compared to traditional phenyl ring structures.

Q & A

Q. How can the synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid be optimized for improved yield and purity?

Methodological Answer:

  • Protecting Group Strategies : Use tert-butoxycarbonyl (BOC) groups to protect reactive amines during synthesis, as demonstrated in bicyclo[2.2.2]octane derivatives (e.g., 4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid) to prevent undesired side reactions .
  • Reaction Conditions : Optimize oxidation/reduction steps using reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) under anhydrous conditions to preserve the iodomethyl group’s integrity .
  • Purification : Employ preparative HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the compound with >95% purity.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the bicyclic framework and iodomethyl substitution. Compare chemical shifts with structurally similar compounds, such as 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (δ\delta 1.5–2.5 ppm for bridgehead protons) .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in acetone or dichloromethane .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., C10_{10}H13_{13}IO4_4) and detect fragmentation patterns unique to the bicyclo[2.2.2]octane core .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 2–12) at 25°C and 40°C. Monitor hydrolysis of the iodomethyl group via HPLC, noting instability in alkaline conditions due to nucleophilic displacement of iodine .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Bicyclo[2.2.2]octane derivatives typically exhibit stability up to 150°C .

Advanced Research Questions

Q. What computational methods are suitable for predicting the stereochemical outcomes of reactions involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in substitution reactions (e.g., iodine displacement by nucleophiles). Compare results with experimental data to refine models .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF, which enhance iodine’s leaving-group ability .

Q. How can researchers investigate the biological interactions of this compound with enzymatic targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Test activity against serine hydrolases or cytochrome P450 enzymes, leveraging the rigid bicyclic scaffold to probe active-site steric effects. Use fluorescence-based assays for real-time kinetic analysis .
  • Surface Plasmon Resonance (SPR) : Measure binding affinities (KDK_D) to receptors like G-protein-coupled receptors (GPCRs). Immobilize the compound on a sensor chip and monitor association/dissociation rates .

Q. What strategies resolve contradictions in experimental data, such as unexpected stereochemistry or low reaction yields?

Methodological Answer:

  • Cross-Validation : Combine NMR, X-ray, and computational data to confirm stereochemical assignments. For example, discrepancies in NOE effects may arise from conformational flexibility; MD simulations can clarify dynamic behavior .
  • Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) or additives (e.g., crown ethers for phase-transfer reactions) to address low yields. Refer to protocols for similar bicyclo[2.2.2]octane esters .

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